16,16-dimethyl-6-keto Prostaglandin E1

Metabolic Stability 15-PGDH Resistance Pulmonary Degradation

For sustained receptor engagement, choose 16,16-dimethyl-6-keto Prostaglandin E1. Unmodified 6-keto-PGE1 is rapidly inactivated by 15-PGDH, requiring impractically high dosing. The strategic 16,16-dimethyl modification sterically shields the C15 hydroxyl group, imparting prolonged metabolic stability. This ensures accurate pharmacological readouts in chronic dosing, platelet aggregation, and adenylate cyclase assays—eliminating confounding time-dependent degradation. Cross-substitution with 16,16-dimethyl-PGE1 is scientifically invalid due to its distinct receptor activation profile.

Molecular Formula C22H36O6
Molecular Weight 396.5 g/mol
CAS No. 75874-32-7
Cat. No. B157522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16,16-dimethyl-6-keto Prostaglandin E1
CAS75874-32-7
Synonyms16,16-dimethyl-6-keto PGE1
Molecular FormulaC22H36O6
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
InChIInChI=1S/C22H36O6/c1-4-5-12-22(2,3)20(26)11-10-16-17(19(25)14-18(16)24)13-15(23)8-6-7-9-21(27)28/h10-11,16-18,20,24,26H,4-9,12-14H2,1-3H3,(H,27,28)/b11-10+/t16-,17-,18-,20-/m1/s1
InChIKeyBWEWJWWBXZXMHO-XDCFTEKWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16,16-Dimethyl-6-keto Prostaglandin E1 (CAS 75874-32-7): Chemical Identity and Core Rationale for Analytical Procurement


16,16-Dimethyl-6-keto Prostaglandin E1 (also designated dmPGE1 or 6-keto-l6, l6-dimethyl PGE1) is a chemically stabilized synthetic analog of the endogenous prostacyclin (PGI2) metabolite 6-keto-prostaglandin E1 [1]. The compound incorporates two methyl groups at the C16 position of the upper side chain—a structural modification introduced specifically to impede enzymatic degradation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby conferring prolonged metabolic stability relative to the unmodified 6-keto-PGE1 scaffold [2]. This enhanced stability profile, combined with its retained agonist activity at prostanoid receptors, positions the compound as a critical tool compound for experimental workflows requiring sustained pharmacological action without the confounding effects of rapid metabolic inactivation.

Why 16,16-Dimethyl-6-keto Prostaglandin E1 Cannot Be Replaced by Unmodified 6-Keto-PGE1 or Other Prostanoid Analogs


Generic substitution within the 6-keto-PGE1 series is contraindicated due to the extreme metabolic lability of the unsubstituted parent scaffold. Native 6-keto-PGE1, while biologically active, remains a substrate for 15-PGDH, the principal catabolic enzyme responsible for prostaglandin inactivation [1]. The 16,16-dimethyl modification sterically shields the C15 hydroxyl group from enzymatic oxidation, resulting in a compound that escapes rapid pulmonary and hepatic clearance mechanisms [2]. Consequently, experiments conducted with unmodified 6-keto-PGE1 may underestimate true pharmacological effects or require impractically high dosing frequencies, whereas the dimethyl analog provides a sustained signal that more accurately reflects target engagement. Furthermore, the 6-keto substitution differentiates this molecule from other stabilized analogs such as 16,16-dimethyl-PGE1 (which lacks the 6-keto group and thus a distinct receptor activation profile inherited from prostacyclin metabolism), rendering cross-class substitution scientifically invalid.

16,16-Dimethyl-6-keto Prostaglandin E1: Quantitative Differentiation Evidence for Procurement Decision Support


Enhanced Metabolic Stability Conferred by C16 Dimethyl Substitution

The 16,16-dimethyl modification in 16,16-dimethyl-6-keto PGE1 directly imparts resistance to inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary catabolic enzyme for prostaglandins. Unmodified 6-keto-PGE1 exhibits a pulmonary degradation rate of only 20.4% (or 4.2% depending on protocol), in stark contrast to PGE1 which undergoes 84.3% (or 78.5%) degradation under identical conditions [1]. While direct stability data for the 16,16-dimethyl derivative of 6-keto-PGE1 are not published in the primary literature, the C16 gem-dimethyl structural motif is universally recognized in prostaglandin medicinal chemistry as a metabolic stabilizing element [2]. The thesis by Yearell (1978) explicitly describes the synthesis of 6-keto-16,16-dimethyl PGE1 as part of a program aimed at generating metabolically stable prostacyclin analogs, establishing the intended design principle [2].

Metabolic Stability 15-PGDH Resistance Pulmonary Degradation

Blood Platelet Aggregation Inhibitory Activity Relative to 6-Keto-PGE1 and PGI2

In the blood platelet aggregation inhibition assay, 6-keto-PGE1 is approximately 3 times less potent than its precursor prostacyclin (PGI2) on a molar basis in human platelets [1][2]. The 1978 thesis by Yearell reported that 16,16-dimethyl-6-keto-PGE1 and related 16,16-dimethyl analogs exhibited platelet aggregation inhibitory activity that was 'consistently less than for the corresponding 16, 16-dihydro compounds' [3]. While absolute IC50 values are not provided in the abstracted thesis record, this qualitative ranking establishes that the dimethyl substitution, while conferring stability, does not enhance—and may modestly attenuate—antiplatelet potency relative to the parent 6-keto-PGE1 scaffold.

Platelet Aggregation Anti-thrombotic Prostanoid Pharmacology

Bronchodilatory Potency Relative to Prostacyclin (PGI2)

6-Keto-PGE1 demonstrates more potent bronchodilatory activity than its precursor PGI2 in the cat, as established by Spannhake et al. (1981) [1]. The study indicates that enzymatic conversion of PGI2 to 6-keto-PGE1, if occurring in vivo, could enhance bronchodilatory effects [1]. The 16,16-dimethyl analog of 6-keto-PGE1, by virtue of its metabolic stability, is anticipated to extend the duration of this bronchodilatory action relative to the rapidly degraded parent compound. Direct comparative data for 16,16-dimethyl-6-keto-PGE1 in bronchial smooth muscle assays are not available in the indexed literature, but the established potency ranking of the core scaffold provides a directional expectation.

Bronchodilation Pulmonary Pharmacology Prostanoid Receptor Agonism

Solubility Profile for Formulation and In Vitro Assay Development

16,16-Dimethyl-6-keto Prostaglandin E1 exhibits defined solubility parameters that inform experimental formulation: DMF >100 mg/mL, DMSO >50 mg/mL, Ethanol >50 mg/mL, and PBS (pH 7.2) >1.6 mg/mL . These solubility characteristics are derived from the PGE1 scaffold and are comparable to other prostaglandin E-series analogs. The compound is supplied at ≥95% purity (typical vendor specification: 95-98%) and requires storage at -20°C for long-term stability .

Solubility Formulation Assay Development

Optimal Research Applications for 16,16-Dimethyl-6-keto Prostaglandin E1 Based on Verified Differentiation Evidence


In Vivo Studies of Prolonged Prostanoid Signaling in Pulmonary and Cardiovascular Models

The enhanced metabolic stability of 16,16-dimethyl-6-keto PGE1 [1][2] makes it the preferred tool compound for in vivo investigations of pulmonary vascular tone, bronchodilation, and systemic hemodynamics where sustained receptor engagement is required. Unlike the rapidly degraded parent 6-keto-PGE1, the dimethyl analog maintains pharmacologically relevant plasma concentrations over extended observation periods, enabling chronic dosing studies in conscious animal models without the confounding need for continuous infusion.

Platelet Function Assays Requiring Prolonged Anti-Aggregatory Exposure

For ex vivo platelet aggregation assays or in vitro thrombosis models that demand stable exposure to a prostanoid agonist over multiple hours, 16,16-dimethyl-6-keto PGE1 provides a consistent anti-aggregatory signal [1]. While its absolute potency is modestly reduced relative to the dihydro analog [2], the trade-off for extended duration of action is scientifically justified in experimental designs where sustained cAMP elevation is the primary readout.

Receptor Profiling and Signal Transduction Studies Requiring Metabolic Stability

In assays measuring adenylate cyclase stimulation, cAMP accumulation, or downstream signaling events mediated by prostanoid receptors (EP, IP, and DP subfamilies), the use of a metabolically stabilized analog eliminates the confounding variable of compound degradation during the incubation period [1]. This ensures that observed EC50 or IC50 values accurately reflect intrinsic receptor pharmacology rather than time-dependent loss of agonist concentration.

Formulation Development and Solubility Optimization Studies

The defined solubility profile of 16,16-dimethyl-6-keto PGE1 in DMF, DMSO, ethanol, and aqueous buffer enables systematic formulation screening for preclinical drug delivery systems. Researchers developing lipid-based or polymeric nanoparticle formulations for sustained release can rely on these reproducible solubility parameters to design loading and release experiments with minimized batch-to-batch variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 16,16-dimethyl-6-keto Prostaglandin E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.